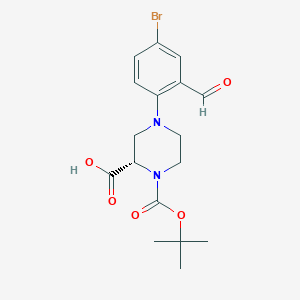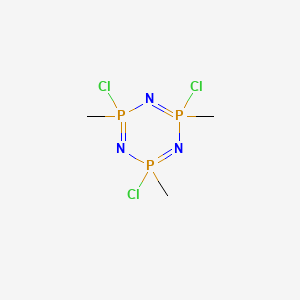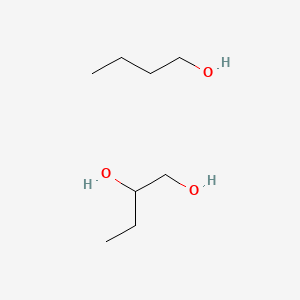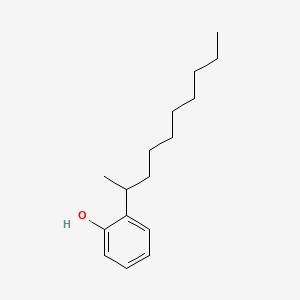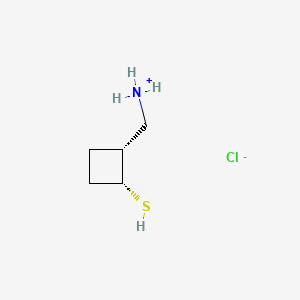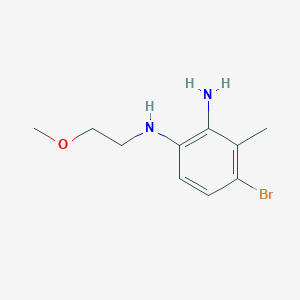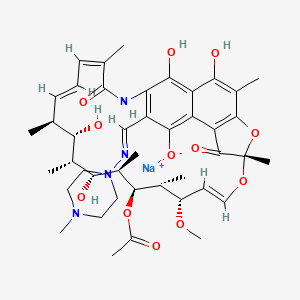
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two butoxy-oxopropan-2-yl groups attached to a benzene-1,3-dicarboxylate core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 1-butoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to modulate biochemical pathways. The ester groups can undergo hydrolysis to release active compounds that target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate
- Bis(1-methyl-1-phenylethyl) benzene-1,3-dicarboxylate
Uniqueness
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is unique due to its butoxy-oxopropan-2-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
3353-37-5 |
|---|---|
Molekularformel |
C22H30O8 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O8/c1-5-7-12-27-19(23)15(3)29-21(25)17-10-9-11-18(14-17)22(26)30-16(4)20(24)28-13-8-6-2/h9-11,14-16H,5-8,12-13H2,1-4H3 |
InChI-Schlüssel |
ONQBNAZNJBHXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


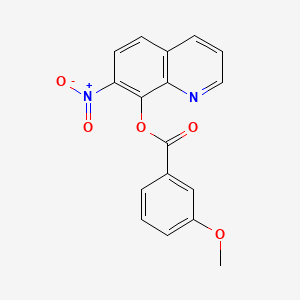

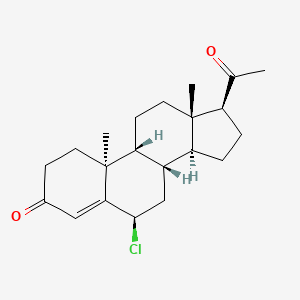

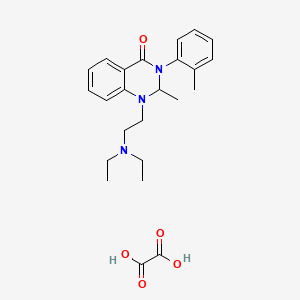
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
